Diotigenin

Description

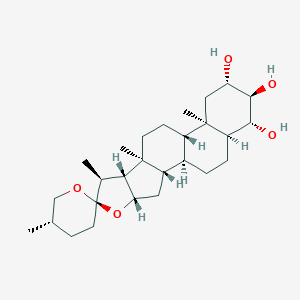

Structure

2D Structure

3D Structure

Properties

CAS No. |

17114-30-6 |

|---|---|

Molecular Formula |

C27H44O5 |

Molecular Weight |

448.6 g/mol |

IUPAC Name |

(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13R,15S,16R,17R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16,17-triol |

InChI |

InChI=1S/C27H44O5/c1-14-7-10-27(31-13-14)15(2)22-21(32-27)11-19-16-5-6-18-23(29)24(30)20(28)12-26(18,4)17(16)8-9-25(19,22)3/h14-24,28-30H,5-13H2,1-4H3/t14-,15-,16+,17-,18+,19-,20-,21-,22-,23+,24+,25-,26+,27+/m0/s1 |

InChI Key |

LLBKWFWTEWVDKM-FZOSFLJOSA-N |

SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC(C(C6O)O)O)C)C)C)OC1 |

Isomeric SMILES |

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(C[C@@H]([C@H]([C@@H]6O)O)O)C)C)C)OC1 |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC(C(C6O)O)O)C)C)C)OC1 |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Chemodiversity of Diotigenin

Botanical Sources and Geographic Distribution of Diotigenin-Producing Species

The occurrence of this compound in the plant kingdom appears to be limited, with its primary identification being within the genus Dioscorea. This genus, commonly known as yams, is distributed throughout tropical and warm temperate regions of the world and includes over 600 species. nih.govnih.gov While many Dioscorea species are known for producing the steroidal sapogenin diosgenin (B1670711), a precursor for the synthesis of steroid drugs, the presence of this compound is less commonly reported. nih.govnih.gov

This compound was first identified in the aerial parts of Dioscorea tenuipes Franch. et Savat. This finding established the D. tenuipes complex as a key botanical source of this particular sapogenin. The Dioscorea tenuipes complex refers to a group of closely related yam species found in East Asia.

While the primary source of this compound is the Dioscorea tenuipes complex, the broader distribution of this compound is not well-documented. It is plausible that this compound may be present in other Dioscorea species, given the chemical diversity within the genus. For instance, various Dioscorea species such as D. zingiberensis, D. septemloba, and D. collettii have been found to contain diosgenin. nih.gov Further phytochemical screening of a wider range of Dioscorea species and related genera is necessary to determine the full extent of this compound's natural occurrence.

Table 1: Documented and Potential Botanical Sources of this compound and Related Sapogenins

| Genus | Species | Compound(s) Identified | Geographic Distribution of Genus |

| Dioscorea | tenuipes complex | This compound, this compound 2-acetate, this compound 2,4-diacetate | Tropical and warm temperate regions worldwide |

| Dioscorea | zingiberensis | Diosgenin | Tropical and warm temperate regions worldwide |

| Dioscorea | septemloba | Diosgenin | Tropical and warm temperate regions worldwide |

| Dioscorea | collettii | Diosgenin | Tropical and warm temperate regions worldwide |

Advanced Methodologies for this compound Isolation from Plant Matrices

The isolation of this compound from plant sources involves a multi-step process that begins with extraction, followed by purification to yield the pure compound. The methodologies employed are often similar to those used for other steroidal sapogenins.

The initial step in isolating this compound involves extracting the crude saponins (B1172615) from the plant material. Modern extraction techniques offer advantages over traditional methods by improving efficiency and reducing solvent consumption and extraction time. nih.gov

Ultrasonic-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and increasing the extraction yield of bioactive compounds. nih.gov UAE is known for its efficiency at lower operating temperatures, which helps in preserving the integrity of thermolabile compounds. nih.gov

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant matrix, leading to a rapid extraction process. This method has been shown to be effective for the extraction of antioxidants and other phytochemicals, reducing both time and solvent volume. nih.gov

Supercritical Fluid Extraction (SFE): SFE uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. This technique is highly selective and can be fine-tuned by altering the pressure and temperature.

Following the initial extraction of the saponin (B1150181) glycosides, an acid hydrolysis step is typically required to cleave the sugar moieties and liberate the aglycone, this compound.

After hydrolysis, the crude sapogenin extract, which is a mixture of various compounds, requires further purification. Chromatographic techniques are indispensable for the separation and purification of individual sapogenins like this compound. nih.gov

Column Chromatography: This is a fundamental purification technique where the crude extract is passed through a column packed with a stationary phase, such as silica gel or alumina. nih.gov By using a series of solvents with increasing polarity, different compounds can be separated based on their affinity for the stationary phase.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique used for both analytical and preparative purposes. mdpi.commdpi.com Reversed-phase HPLC, with a nonpolar stationary phase and a polar mobile phase, is commonly used for the separation of sapogenins. mdpi.com The use of a photodiode array (PDA) detector allows for the simultaneous monitoring of the elution profile at multiple wavelengths. mdpi.com

Medium-Pressure Liquid Chromatography (MPLC): MPLC is a preparative chromatographic technique that operates at a lower pressure than HPLC but offers better resolution than traditional column chromatography. mdpi.com

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a sophisticated form of thin-layer chromatography that provides better separation and quantification. It is often used for the analysis of herbal extracts. ijhsr.org

Table 2: Overview of Extraction and Purification Techniques for Steroidal Sapogenins

| Technique | Principle | Application in Sapogenin Isolation |

| Ultrasonic-Assisted Extraction (UAE) | Uses sound waves to disrupt cell walls and enhance solvent penetration. nih.gov | Efficient initial extraction of saponins from plant material. nih.gov |

| Microwave-Assisted Extraction (MAE) | Employs microwave energy for rapid heating of the solvent and plant matrix. nih.gov | A time- and solvent-saving method for the extraction of phytochemicals. nih.gov |

| Column Chromatography | Separates compounds based on their differential adsorption to a stationary phase. nih.gov | Initial purification of crude sapogenin extracts. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on the partitioning of compounds between a stationary and a mobile phase under high pressure. mdpi.commdpi.com | Final purification of this compound and quantitative analysis. mdpi.com |

Chemodiversity and Naturally Occurring Derivatives of this compound

The chemodiversity of this compound encompasses its naturally occurring derivatives and structural analogs. Research has shown that this compound can exist in various forms within the plant, primarily as acetylated derivatives.

From the aerial parts of Dioscorea tenuipes, two such derivatives have been isolated: This compound 2-acetate and This compound 2,4-diacetate . The presence of these acetylated forms suggests that enzymatic processes within the plant are responsible for the modification of the basic this compound structure. This natural derivatization can influence the polarity and biological activity of the parent compound. The study of such derivatives is crucial for understanding the biosynthetic pathways and the ecological role of these compounds in the plant. Further research into the chemodiversity of this compound may reveal a wider array of naturally occurring analogs with unique properties.

Biosynthetic Pathways and Metabolic Engineering of Diotigenin

Proposed Biosynthetic Route from Sterol Precursors (via Analogy to Diosgenin)

The biosynthesis of steroidal sapogenins like Diotigenin is proposed to originate from the central isoprenoid biosynthesis pathways, which produce the fundamental five-carbon building blocks: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are then assembled to form larger isoprenoid intermediates, ultimately leading to the sterol backbone.

Mevalonate (B85504) (MVA) Pathway Contribution to Isoprenoid Precursors

The mevalonate (MVA) pathway is a well-established cytosolic route for the biosynthesis of IPP and DMAPP in plants, as well as in animals and fungi. This pathway begins with the condensation of acetyl-CoA molecules and proceeds through a series of enzymatic steps involving intermediates such as mevalonate and phosphomevalonate. Key enzymes in the MVA pathway, such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), play a crucial role in regulating the metabolic flux towards isoprenoid production. Studies on Diosgenin (B1670711) biosynthesis in Trigonella foenum-graecum have demonstrated the contribution of the MVA pathway to the synthesis of its precursors. By analogy, the MVA pathway is expected to contribute to the pool of isoprenoid precursors required for this compound biosynthesis.

Methylerythritol Phosphate (B84403) (MEP) Pathway Role in Initial Biosynthesis

In parallel to the MVA pathway, plants also utilize the methylerythritol phosphate (MEP) pathway, localized in plastids, for the synthesis of IPP and DMAPP. This pathway starts from pyruvate (B1213749) and glyceraldehyde-3-phosphate. Enzymes like 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) are key regulatory points in the MEP pathway. Research on Diosgenin biosynthesis indicates that both the MVA and MEP pathways contribute to the necessary isoprenoid units. The relative contribution of each pathway can vary depending on the plant species and tissue type. Based on the analogy to Diosgenin, the MEP pathway is also likely involved in providing isoprenoid precursors for the biosynthesis of this compound.

Enzymatic Transformations Leading to the this compound Aglycone

Following the formation of isoprenoid precursors via the MVA and MEP pathways, a series of cyclization and modification steps lead to the formation of the sterol backbone, such as cycloartenol (B190886) in plants. Subsequent enzymatic transformations, including oxidation, hydroxylation, and cyclization, are required to convert these sterols into the specific aglycone structure of this compound. Drawing from studies on Diosgenin biosynthesis, cholesterol has been proposed as a potential intermediate, although recent research suggests that 24-alkyl sterols like campesterol (B1663852) might be more directly correlated with Diosgenin production in some plants. The precise sequence of reactions leading to the this compound aglycone from a common sterol intermediate is not fully elucidated, but it is anticipated to involve similar classes of enzymes as seen in Diosgenin biosynthesis.

Cytochrome P450 monooxygenases (CYP450s) are a diverse superfamily of enzymes known to catalyze various oxidation reactions, including hydroxylations, in the biosynthesis of plant secondary metabolites, including steroids. In the context of Diosgenin biosynthesis, specific CYP450 enzymes are implicated in the hydroxylation steps required to convert sterol intermediates into the diosgenin aglycone. These enzymes can catalyze hydroxylations at specific positions on the sterol ring structure. By analogy, CYP450s are highly likely to play a crucial role in introducing hydroxyl groups at specific positions on the sterol precursor during this compound biosynthesis, contributing to its unique structure. Genomic studies in Dioscorea species have identified numerous CYP450 genes, some of which are potentially involved in steroidal sapogenin biosynthesis.

Steroidal sapogenins like this compound often occur in nature as glycosides, where sugar moieties are attached to the aglycone structure. Uridine (B1682114) diphosphate (B83284) glycosyltransferases (UGTs) are enzymes responsible for catalyzing the transfer of a sugar residue from an activated nucleotide sugar (such as UDP-glucose) to an acceptor molecule, such as a steroidal aglycone. This glycosylation can affect the compound's solubility, stability, and biological activity. While the specific glycosylation pattern of this compound in its natural form would determine the involvement of UGTs, by analogy to Diosgenin which commonly exists as glycosides like Dioscin, it is probable that UGTs are involved in the final steps of this compound biosynthesis to form its naturally occurring glycosylated forms. Transcriptome analyses in Diosgenin-producing plants have identified numerous UGT genes, suggesting their involvement in the glycosylation of steroidal saponins (B1172615).

Genetic and Genomic Elucidation of Biosynthetic Enzymes

Genetic and genomic studies in Dioscorea species and other plants producing steroidal sapogenins have provided valuable insights into the genes and enzymes involved in their biosynthesis. Transcriptomic analysis has been used to identify candidate genes encoding enzymes in the MVA and MEP pathways, as well as downstream modifying enzymes like CYP450s and UGTs, that are correlated with sapogenin production. Genome sequencing of Dioscorea species has further facilitated the identification of gene families potentially involved in steroidal sapogenin biosynthesis, including clusters of CYP450 genes. Metabolic engineering approaches, primarily focused on Diosgenin biosynthesis, have involved the overexpression or downregulation of key enzyme genes in the MVA and MEP pathways or downstream modification steps to enhance sapogenin production in plants or heterologous systems like yeast. While direct genetic and genomic studies specifically on this compound biosynthesis are limited in the provided search results, these approaches applied to Diosgenin provide a roadmap for future research to elucidate the genetic basis of this compound production and enable metabolic engineering strategies for its sustainable supply.

Identification and Characterization of this compound Biosynthesis Genes

Research into the biosynthesis of steroidal sapogenins, particularly diosgenin, has led to the identification and characterization of several key genes involved in the pathway. For instance, studies on Dioscorea species, major producers of diosgenin, have identified genes encoding enzymes in both the upstream isoprenoid pathways (MVA and MEP) and the downstream sterol modification steps. Enzymes like squalene (B77637) synthase (SQS), cycloartenol synthase (CAS), and various CYP450s and UGTs have been implicated in diosgenin biosynthesis. nih.gov Transcriptome analyses have helped pinpoint candidate genes potentially involved in these processes by correlating gene expression levels with sapogenin accumulation. nih.gov While these studies provide valuable insights into the general pathway for steroidal sapogenins, specific genes uniquely responsible for the final structural modifications leading specifically to this compound, as opposed to other spirostan (B1235563) sapogenins like diosgenin or yamogenin, have not been specifically identified and characterized in the provided search results. The identification of this compound-specific biosynthesis genes would likely require targeted genomic and transcriptomic studies in organisms known to produce this compound.

Transcriptomic Profiling of Producing Organisms

Transcriptomic profiling, which involves the study of the complete set of RNA transcripts in an organism, has been a powerful tool in elucidating the biosynthetic pathways of secondary metabolites in plants. By analyzing gene expression patterns in different tissues, developmental stages, or under various environmental conditions, researchers can identify genes that are coordinately expressed with the accumulation of target compounds. Transcriptomic studies in Dioscorea species, for example, have been instrumental in identifying candidate genes involved in diosgenin biosynthesis by revealing the expression profiles of enzymes in the MVA, MEP, sterol synthesis, and modification pathways. nih.gov These studies can highlight key regulatory genes, such as transcription factors, that control the expression of structural genes in the pathway. While transcriptomic profiling has been applied to understand steroidal sapogenin biosynthesis in general, specific transcriptomic studies focused solely on organisms primarily producing this compound to identify its unique biosynthetic machinery were not found in the search results. Applying this technology to this compound-rich plant species would be crucial for identifying genes specific to its biosynthesis.

Evolutionary Aspects of Steroidal Sapogenin Biosynthesis

The biosynthesis of steroidal sapogenins is believed to have evolved through a series of gene duplication, diversification, and selection events. nih.gov The core enzymes of the isoprenoid and sterol biosynthesis pathways are widely conserved across plants and other organisms. However, the enzymes responsible for the later, specific modifications that lead to the diverse structures of different steroidal sapogenins, particularly the CYP450s and UGTs, show significant diversity and appear to have evolved more rapidly. nih.gov Comparative genomic and transcriptomic analyses across different plant species that produce various types of steroidal sapogenins can provide insights into the evolutionary history of these pathways. nih.gov Studies on Dioscorea species suggest that tandem gene duplication and whole-genome duplication events have contributed to the expansion of gene families involved in diosgenin saponin (B1150181) biosynthesis. nih.gov Positive selection has also been implicated in the evolution of CYP450 genes involved in the origin of the diosgenin biosynthetic pathway. Understanding the evolutionary trajectory of these genes can shed light on how the structural diversity of steroidal sapogenins, including this compound, has arisen in nature.

Biotechnological Approaches for this compound Production and Pathway Manipulation

Biotechnological approaches offer promising alternatives to traditional plant extraction for the sustainable and efficient production of valuable plant secondary metabolites like this compound. These strategies involve leveraging biological systems, such as microorganisms or plant cell cultures, to produce the desired compounds. Metabolic engineering allows for the manipulation of biosynthetic pathways to enhance product yield, introduce novel enzymatic steps, or produce compounds in heterologous hosts.

Metabolic Engineering Strategies in Heterologous Hosts (e.g., Yeast)

Metabolic engineering in heterologous hosts, such as Saccharomyces cerevisiae (yeast) or Escherichia coli, has emerged as a powerful strategy for producing complex plant natural products. Yeast is particularly attractive for the production of terpenoids and steroids due to its endogenous mevalonate pathway, which provides precursors for these compounds. Significant progress has been made in engineering yeast for the production of diosgenin. This involves introducing plant-derived genes encoding the necessary enzymes for the conversion of endogenous or supplemented precursors into diosgenin. nih.gov Strategies include optimizing the expression of heterologous genes, balancing metabolic flux, and eliminating competing pathways to maximize the yield of the target compound. nih.gov While these efforts have shown success in producing diosgenin in yeast, the specific metabolic engineering of yeast or other heterologous hosts for the production of this compound was not detailed in the search results. However, the established methodologies and successful examples with diosgenin provide a strong foundation for potential future metabolic engineering efforts aimed at this compound production.

In Vitro Biotransformation Systems for this compound and Related Sapogenins

In vitro biotransformation systems utilize isolated enzymes, cellular extracts, or immobilized cells to perform specific chemical transformations. This approach can be valuable for converting readily available precursors or related compounds into more complex or valuable products. For steroidal sapogenins, in vitro biotransformation could potentially be used for targeted modifications of a common sterol intermediate or a related sapogenin to produce this compound. While the search results discussed in vitro biotransformation in general and for other classes of compounds like diterpenes and glycosides, specific examples of in vitro biotransformation systems developed or applied for the production or modification of this compound or its direct precursors were not prominently featured. However, the principle of using isolated enzymatic steps to achieve specific structural changes holds potential for the targeted synthesis of this compound from a suitable substrate if the relevant enzymes are identified and characterized.

Plant Cell and Organ Culture for Biosynthetic Studies

Plant cell and organ cultures, such as callus cultures, suspension cultures, and hairy root cultures, provide controlled systems for studying plant metabolism and producing secondary metabolites. These in vitro systems can serve as a renewable source of plant compounds and offer advantages for manipulating culture conditions to enhance product accumulation. Plant cell and organ cultures of Dioscorea species have been used for the production of diosgenin and for investigating its biosynthesis. Elicitation, the use of signaling molecules or stress factors to induce the production of secondary metabolites, has been successfully applied in plant cell cultures to increase diosgenin yields. While plant cell and organ culture techniques are applicable to any plant species, specific research detailing the establishment and optimization of plant cell or organ cultures specifically for the production of this compound was not a major theme in the provided search results. However, these methods could be valuable for both studying the biosynthesis of this compound in producing plants and for developing alternative production platforms.

Synthetic Chemistry and Structural Modification of Diotigenin

Total Synthesis Strategies for the Diotigenin Skeleton

Total synthesis of complex natural products like this compound requires carefully designed strategies to assemble the polycyclic steroidal framework and install the correct stereochemistry at multiple chiral centers.

Retrosynthetic Analysis of the Steroidal Core

Retrosynthetic analysis is a key technique in planning organic syntheses, involving the stepwise disconnection of the target molecule into simpler, readily available starting materials. wikipedia.orgyoutube.com For the this compound steroidal core, a retrosynthetic approach would involve identifying key disconnections that simplify the ring system and reveal potential precursors. This process considers known chemical transformations and aims to identify efficient routes to construct the A, B, C, and D rings with the appropriate functional groups and stereochemistry. wikipedia.org The complexity of the steroidal core, with its fused ring system and multiple chiral centers, necessitates strategic disconnections that allow for stereocontrolled bond formation.

Key Stereoselective and Regioselective Chemical Transformations

The total synthesis of the this compound skeleton relies heavily on key chemical transformations that control both stereochemistry (the spatial arrangement of atoms) and regioselectivity (the preference for reaction at a specific site). chemistrydocs.comegrassbcollege.ac.inbeilstein-journals.org Building the steroidal core requires forming multiple carbon-carbon bonds and setting the configuration at chiral centers with high fidelity. Examples of such transformations commonly employed in steroid synthesis, and thus relevant to this compound, include:

Stereoselective Cyclizations: Reactions that form rings while controlling the relative or absolute stereochemistry of the newly created chiral centers.

Regioselective Functionalizations: Transformations that selectively introduce functional groups at specific positions on the steroidal framework, avoiding reactions at other similar sites. mdpi.comnih.gov

Asymmetric Transformations: Reactions that create new chiral centers with a strong preference for one enantiomer over the other, often employing chiral catalysts or auxiliaries. chemistrydocs.com

While specific detailed synthetic routes for this compound's total synthesis were not extensively detailed in the search results, the principles of stereoselective and regioselective transformations are fundamental to constructing such a complex steroidal scaffold. chemistrydocs.comegrassbcollege.ac.inbeilstein-journals.orgnih.gov

Semi-Synthetic Approaches for this compound Derivatives

Semi-synthetic approaches leverage the natural abundance of related steroidal sapogenins, such as diosgenin (B1670711), as starting materials to synthesize this compound or its derivatives. nih.govebi.ac.uk This often involves fewer steps compared to total synthesis and allows for targeted modifications of the natural scaffold. ebi.ac.uk

Targeted Derivatization of Hydroxyl Groups

This compound possesses hydroxyl groups at specific positions on the steroidal core. Targeted derivatization of these hydroxyl groups is a common strategy in semi-synthesis to alter the compound's physical properties, such as solubility and lipophilicity, or to introduce new functionalities for further reactions or conjugation. research-solution.comscispace.comnih.govjfda-online.comscielo.org.za Common derivatization reactions for hydroxyl groups include:

Acylation: Introduction of an acyl group, often using acid anhydrides or acid chlorides. research-solution.comnih.govjfda-online.com

Silylation: Introduction of a silyl (B83357) group, commonly used to protect hydroxyl groups or increase volatility for analysis. research-solution.comjfda-online.com

Glycosylation: Attachment of sugar moieties, which is relevant to the natural occurrence of sapogenins as glycosides. asianpubs.orgasianpubs.org

These modifications can influence the biological activity and pharmacokinetic properties of the resulting this compound derivatives. nih.gov

Chemical Modifications of the Spiroketal Side Chain

The spiroketal side chain at the C-17 position is a characteristic feature of this compound and other steroidal sapogenins. Modifications of this side chain can lead to analogues with altered biological activities. researchgate.net Chemical transformations targeting the spiroketal moiety can involve:

Cleavage of the Spiroketal: Reactions that open the bicyclic spiroketal system, leading to acyclic derivatives. researchgate.net

Rearrangements: Acid-catalyzed or other rearrangements that alter the structure of the spiroketal or the adjacent steroidal D-ring. researchgate.net

Introduction of New Functional Groups: Selective oxidation, reduction, or functionalization at specific carbons within the spiroketal system.

Studies on the reactivity of the spiroketal side chain in related sapogenins, such as diosgenin, provide insights into potential modifications applicable to this compound. researchgate.net

Biomimetic Synthesis Principles Applied to this compound Analogues

Biomimetic synthesis aims to replicate proposed biosynthetic pathways in the laboratory to synthesize natural products or their analogues. beilstein-journals.orgnih.govthieme-connect.denih.govrsc.org While specific biomimetic routes for this compound were not found, the principles of biomimetic synthesis can be applied to the construction of its analogues, particularly those that might arise from similar enzymatic or chemical transformations in nature. nih.govrsc.org This approach often involves:

Cationic Polyene Cyclizations: Inspired by the biosynthesis of steroids and triterpenes from squalene-like precursors. thieme-connect.de

Oxidative Coupling Reactions: Mimicking enzymatic oxidations that form carbon-carbon bonds. beilstein-journals.orgnih.gov

Enzyme-like Catalysis: Utilizing catalysts that mimic the selectivity and efficiency of natural enzymes.

Cascade Reactions and Biosynthesis-Inspired Routes

Cascade reactions, also known as domino or tandem reactions, are chemical processes where a series of consecutive reactions occur without isolating intermediates. wikipedia.org This approach is valuable in the synthesis of complex natural products due to its atom economy and efficiency in reducing time, labor, and waste wikipedia.org20.210.105. Biosynthesis-inspired routes aim to mimic the natural pathways by which organisms synthesize complex molecules, often involving enzymatic steps or reactions that mirror biological transformations nih.gov.

In the broader field of steroid synthesis, cascade reactions have been employed to construct complex steroidal frameworks. For instance, a cascade 4-endo N-cyclization/aerobic oxidation sequence has been used for the synthesis of steroidal spiro β-lactams from dienamides. This process simultaneously constructs two continuous quaternary chiral centers. nih.gov Another example in steroid synthesis involves a one-pot organocatalytic Michael–Michael–Aldol–Henry reaction cascade, providing a facile route to a steroid system with six contiguous stereogenic centers. acs.org

Biosynthesis-inspired approaches to spirostan (B1235563) steroids are rooted in understanding the natural pathways. The biosynthesis of sarsasapogenin, a spirostan, highlights the enzymatic transformations involved in creating the spiroketal structure nih.gov. While the specific enzymes and detailed cascade mechanisms for this compound biosynthesis are not explicitly provided, research into the biosynthesis of related spirostan sapogenins informs potential biomimetic synthetic strategies. The identification of glycosyltransferases that catalyze the transfer of sugar molecules to steroidal compounds is crucial for a complete understanding of saponin (B1150181) biosynthesis nih.gov.

Complexity-to-Diversity (CtD) and Diversity-Oriented Synthesis (DOS) for Related Scaffolds

Complexity-to-Diversity (CtD) and Diversity-Oriented Synthesis (DOS) are strategies aimed at generating collections of structurally diverse compounds from simpler starting materials or common intermediates. DOS specifically focuses on the deliberate and efficient synthesis of multiple target compounds in a diversity-driven approach. mdpi.comscispace.com These strategies are particularly relevant for exploring chemical space and discovering new molecules with potential biological activities mdpi.comfrontiersin.org.

While direct application of CtD or DOS specifically for this compound synthesis is not detailed in the provided results, these approaches have been successfully applied to the synthesis of spirosteroids and other steroid scaffolds. DOS can involve either installing diversity during the construction of the molecular skeleton or by late-stage functionalization of easily accessible materials beilstein-journals.orgnih.gov.

A DOS approach has been utilized to functionalize 17-ethynyl-17-hydroxysteroids, leading to a collection of new complex 17-spirosteroids. beilstein-journals.orgnih.govresearchgate.netnih.gov This involved a one-pot procedure combining ring-closing enyne metathesis (RCEYM) and a Diels-Alder reaction. beilstein-journals.orgnih.govresearchgate.netnih.gov This strategy leveraged the propargyl alcohol moiety present in commercially available steroids like mestranol (B1676317) and lynestrenol (B534155) to anchor non-steroidal spirocyclic moieties at the C-17 position. beilstein-journals.orgnih.gov

Multicomponent reactions (MCRs) are often employed in DOS due to their ability to quickly generate molecular diversity and complexity in a single step beilstein-journals.orgresearchgate.net. Steroids with various functional groups have been used as starting materials in MCRs to synthesize steroidal heterocycles, macrocycles, and conjugates with amino acids, peptides, and carbohydrates. beilstein-journals.org The Ugi four-component reaction (Ugi-4CR), a prominent MCR, has been used to synthesize steroidal hybrids incorporating sugars, peptidomimetics, and β-lactams, as well as for the assembly of steroidal macrocycles. researchgate.net

The application of DOS to steroid diversification allows for the generation of libraries with significant structural and stereochemical complexity, which is considered important for modulating challenging biological targets mdpi.comfrontiersin.org. These strategies contribute to spanning unexplored chemical space and can lead to the discovery of medicinally relevant compounds mdpi.combeilstein-journals.orgnih.gov.

Advanced Structural Characterization and Spectroscopic Analysis of Diotigenin

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or more decimal places. libretexts.org This precision allows for the unambiguous determination of a compound's molecular formula. researchgate.net While a low-resolution instrument might identify two different molecules as having the same integer mass, HRMS can distinguish between them based on the slight mass differences of their constituent isotopes. libretexts.org

For Diotigenin, with the molecular formula C₂₇H₄₄O₄, the theoretical exact mass can be calculated using the precise masses of the most abundant isotopes (¹²C = 12.000000 amu, ¹H = 1.007825 amu, ¹⁶O = 15.994915 amu). An HRMS measurement of the molecular ion that matches this calculated value provides definitive confirmation of the elemental composition.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) from the initial mass spectrum, which is then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. nih.gov This process provides valuable information about the structure of the precursor ion. The fragmentation of steroidal sapogenins is well-characterized and often follows predictable pathways. xml-journal.netresearchgate.net

In the case of this compound, fragmentation is expected to initiate in the spiroketal side chain (rings E and F). Characteristic fragmentation patterns for spirostanol sapogenins include cleavage of the E-ring and subsequent loss of water molecules from the hydroxyl groups on the steroid nucleus. nih.gov The resulting product ions are diagnostic for this class of compounds and help to confirm the identity of the aglycone skeleton. nih.govnih.gov

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ncsu.edu It is particularly suited for the analysis of volatile and semi-volatile compounds. nih.gov

This compound, like other steroidal sapogenins, is not sufficiently volatile to be analyzed directly by GC-MS. However, it can be analyzed after a chemical derivatization step to increase its volatility. A common method is silylation, where the polar hydroxyl groups are converted to nonpolar trimethylsilyl (TMS) ethers. scielo.org.bo The resulting TMS-derivatized this compound can be readily separated by GC and detected by MS. This application is often used for the quantification of sapogenins in complex mixtures, such as plant extracts, and for identifying known sapogenins by comparing their retention times and mass spectra to those of standards. ncsu.eduscielo.org.bo

Vibrational Spectroscopy (IR) and Electronic Circular Dichroism (ECD)

Vibrational Spectroscopy (IR): Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of molecular vibrations, such as stretching and bending of chemical bonds. libretexts.orglibretexts.org The resulting spectrum is a unique fingerprint of the molecule's functional groups. oregonstate.eduopenstax.org For this compound, the IR spectrum would display characteristic absorption bands confirming the presence of its key functional groups.

The expected IR absorptions for this compound are:

O-H Stretch: A strong, broad absorption in the region of 3500-3200 cm⁻¹ is characteristic of the hydroxyl (-OH) groups. The broadening is due to hydrogen bonding.

C-H Stretch: Strong absorptions in the 3000-2850 cm⁻¹ region correspond to the stretching vibrations of the sp³ C-H bonds in the steroid backbone. libretexts.org

C-O Stretch: Absorptions in the 1200-1000 cm⁻¹ region are due to the C-O stretching vibrations of the alcohol and the spiroketal ether linkages. oregonstate.edu

Electronic Circular Dichroism (ECD): Electronic circular dichroism (ECD) is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. researchgate.net This technique is exceptionally powerful for determining the absolute configuration of stereocenters. nih.gov

The absolute configuration of a complex molecule like this compound can be established by comparing its experimental ECD spectrum with a theoretically predicted spectrum. researchgate.netfrontiersin.org The theoretical spectrum is generated using quantum-mechanical calculations (e.g., time-dependent density functional theory, TD-DFT) for a specific, assumed absolute configuration. nih.gov If the signs and wavelengths of the Cotton effects in the experimental spectrum match those of the calculated spectrum, the assumed absolute configuration is confirmed. researchgate.net

Advanced X-ray Crystallography for Absolute Configuration of this compound

X-ray crystallography, in principle, would be an ideal technique to unambiguously confirm the spatial arrangement of atoms in this compound. This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. For a chiral molecule like this compound, which is enantiomerically pure, it would be expected to crystallize in one of the 65 chiral space groups (Sohncke groups) wikipedia.org.

The determination of the absolute configuration through this technique relies on the phenomenon of anomalous dispersion mit.edu. By carefully analyzing the intensities of Bijvoet pairs in the diffraction data, the true handedness of the molecule can be determined, often expressed through parameters like the Flack parameter mit.eduresearchgate.net. A successful crystallographic analysis would provide precise atomic coordinates, bond lengths, and bond angles, culminating in an unequivocal assignment of the R/S configuration at each of its stereocenters.

Although crystallographic data for the parent compound this compound is not available, studies on structurally similar compounds, such as Diosgenin (B1670711), have utilized single crystal X-ray diffraction to elucidate their structures d-nb.info. Such analyses provide a blueprint for how a similar investigation on this compound would proceed, should suitable single crystals be obtained and analyzed.

Without direct experimental data from X-ray crystallography on this compound, its absolute configuration is typically inferred from its known stereospecific synthesis from precursors with established stereochemistry or by other spectroscopic methods correlated with known standards. However, for an unequivocal confirmation, a dedicated X-ray crystallographic study would be necessary.

Mechanistic Investigations of Diotigenin S Biological Activities Pre Clinical Focus

In Vitro Cellular and Molecular Pathway Studies

In vitro studies provide a controlled environment to dissect the direct interactions of a compound with biological targets and to delineate the affected cellular processes.

Exploration of Molecular Targets and Ligand-Receptor Interactions

Understanding the molecular targets of a compound is fundamental to elucidating its mechanism of action. A ligand is a molecule that binds to a receptor, and this binding can modulate intracellular signaling cascades pharmacologycanada.org. Steroidal sapogenins, such as Diosgenin (B1670711), a related compound, have been shown to interact with nuclear receptors like the estrogen receptor (ER) and PPARγ nih.gov. Diotigenin itself has been included in molecular docking studies investigating phytochemical estrogen mimics, suggesting a potential for interaction with estrogen receptors scispace.com. Such studies utilize computational methods to predict binding affinities and modes of interaction between a ligand and its putative receptor mdpi.comopenaccessjournals.com. While the search results indicate that this compound has been considered in the context of estrogen receptor interactions through molecular docking scispace.com, specific detailed findings on this compound's direct binding affinities or interaction types with particular receptors were not extensively provided within the search results. General principles of ligand-receptor interactions involve the binding of a drug molecule to a specific receptor protein, which can be located on the cell surface or intracellularly, leading to a cascade of molecular events that result in a biological response openaccessjournals.com.

Elucidation of Cellular Signaling Cascades Affected by this compound

Cellular signaling pathways are complex networks of molecular interactions that govern various cellular processes. Perturbations in these pathways by exogenous compounds can lead to significant biological effects frontiersin.orgscientificarchives.com. Studies on Diosgenin, a related steroidal sapogenin, have indicated its ability to interfere with cell death pathways, modulate epithelial-mesenchymal transition, and affect the actin cytoskeleton nih.gov. These effects suggest an involvement in pathways related to apoptosis, cell motility, and cellular structure nih.gov. Furthermore, the interaction of Diosgenin with the estrogen receptor (ER) and PPARγ implies an influence on downstream signaling cascades mediated by these receptors nih.gov. While the provided search results highlight the importance of understanding how compounds affect signaling pathways frontiersin.orgscientificarchives.commdpi.comresearchgate.netnih.gov, detailed information specifically on the cellular signaling cascades directly modulated by this compound was not comprehensively available.

Effects on Gene Expression and Proteomic Profiles

Changes in gene expression and proteomic profiles provide a global view of the cellular response to a compound. Gene expression profiling examines the levels of mRNA transcripts, while proteomics analyzes the entire set of proteins produced by a cell or organism nih.govwikipedia.org. These approaches can reveal which genes and proteins are upregulated or downregulated in response to treatment, offering insights into the affected biological processes and pathways embopress.orgnih.gov. For example, Diosgenin has been reported to regulate the T-cell immune response, which would involve alterations in the expression of genes and proteins related to immune cell function nih.gov. Although the search results emphasize the utility of gene expression and proteomic analyses in pre-clinical studies nih.govwikipedia.orgnih.gov, specific data detailing the effects of this compound on global gene expression or proteomic profiles were not found.

Modulation of Enzymatic Activities by this compound

Enzymes are crucial biological catalysts involved in a vast array of cellular processes. The modulation of enzyme activity by a compound can directly impact metabolic pathways and signaling cascades databiotech.co.il. In vitro enzyme assays are commonly used to assess the ability of a compound to inhibit or activate specific enzymes databiotech.co.ilnih.gov. Diosgenin has been reported to inhibit the production of pro-inflammatory enzymes nih.gov. Pre-clinical biomarker analysis can also involve measuring the activity of enzymes, such as cytochrome P450, to understand drug metabolism wuxiapptec.com. While the importance of enzyme modulation in the mechanism of action of compounds is recognized frontiersin.org, specific experimental data demonstrating this compound's direct effects on the activity of particular enzymes were not provided in the search results.

In Vivo Pre-clinical Investigations in Animal Models (Focus on mechanistic insights, not therapeutic outcomes)

In vivo studies in animal models are essential for evaluating the biological activities of a compound within a complex living system and gaining insights into its mechanisms in a more physiological context. These studies can help bridge the gap between in vitro findings and potential human applications, focusing on how the compound interacts with biological systems rather than solely on therapeutic efficacy nuvisan.com.

Specific in vivo studies focusing explicitly on the mechanistic insights of this compound were limited in the provided search results. However, related steroidal saponins (B1172615) have been tested in mouse models to investigate activities like antinociception, with mechanistic explorations sometimes conducted in parallel using in vitro systems like LPS-stimulated cells researchgate.net. Pre-clinical animal models are utilized to study pharmacokinetics, pharmacodynamics, and potential toxicity, employing biomarkers to assess drug behavior and effects wuxiapptec.comcrownbio.com.

Target Engagement Studies in Relevant Biological Systems

Target engagement studies are essential in drug discovery to confirm that a compound interacts with its intended biological target in a relevant system, such as cells or tissues. nih.govfrontiersin.org This helps to validate the target and understand the compound's on-target activity under physiological conditions. nih.govnuvisan.combiorxiv.orgpelagobio.com Techniques like the Cellular Thermal Shift Assay (CETSA) can measure target engagement in intact cells or cell lysates. frontiersin.orgpelagobio.com

Structure-Activity Relationship (SAR) Studies for Biological Mechanisms

Structure-Activity Relationship (SAR) studies explore how modifications to the chemical structure of a compound affect its biological activity. wm.educollaborativedrug.comwikipedia.orgresearchgate.netnih.gov This understanding is fundamental for optimizing the potency, selectivity, and other pharmacological properties of a compound. collaborativedrug.comwikipedia.orgnih.gov SAR studies can help identify the key structural features (pharmacophores) responsible for the observed activity and predict the activity of new, related compounds. collaborativedrug.comwikipedia.orgarxiv.org

For this compound, SAR studies would involve synthesizing or obtaining structural analogs with specific modifications and evaluating their biological activities in relevant assays. By comparing the activities of these analogs to that of this compound, researchers can deduce which parts of the molecule are critical for its effects.

Elucidation of Critical Pharmacophoric Features

Pharmacophoric features are the essential steric and electronic properties of a molecule that are necessary for it to interact optimally with a specific biological target and elicit a biological response. arxiv.orgnih.govnih.gov These features can include hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and ionic centers, arranged in a specific 3D spatial arrangement. arxiv.orgnih.gov

Based on the structure of this compound (a spirostan-3β-ol) and the known activities of related steroidal sapogenins, potential critical pharmacophoric features could include the steroid ring system, the hydroxyl group at the 3β position, and the spiroketal side chain. The presence and position of double bonds (as seen in diosgenin) and the stereochemistry at various positions, particularly at C-25 in the spiroketal side chain, are also known to influence the biological activities of steroidal sapogenins. researchgate.net Elucidating the precise pharmacophore of this compound for specific biological activities would require systematic SAR studies with a series of carefully designed analogs.

Impact of Structural Modifications on Mechanistic Potency

Modifications to the structure of a bioactive compound can significantly impact its potency and mechanism of action. nih.govwikipedia.orgresearchgate.net For this compound, structural modifications could involve alterations to the steroid ring system, chemical derivatization of the hydroxyl group, or changes to the spiroketal side chain.

For example, studies on diosgenin have shown that modifications can influence its various activities, such as anticancer and anti-inflammatory effects. nih.gov Comparing the mechanistic effects of this compound with those of diosgenin (which has a double bond at the C5-C6 position) could provide insights into the role of this structural feature. Similarly, comparing this compound with its 25S stereoisomer, yamogenin, could reveal the impact of the stereochemistry at C-25 on its biological activities and underlying mechanisms. researchgate.net Data from such comparative studies, if available or conducted, would be presented in detail, potentially using tables to summarize the effects of different modifications on specific mechanistic endpoints (e.g., induction of apoptosis, inhibition of cytokine production).

Computational Modeling and Molecular Docking for Binding Prediction

Computational modeling techniques, such as molecular docking, are valuable tools in pre-clinical research for predicting the binding affinity and orientation of a small molecule (ligand) to a biological target (receptor) at the atomic level. openaccessjournals.comopenaccessjournals.complos.orgfrontiersin.orgnih.gov These methods can complement experimental SAR studies and help to understand the molecular basis of the observed activity. plos.orgfrontiersin.orgnih.govresearchgate.net Molecular docking simulates the binding process and estimates the strength of the interaction based on scoring functions that consider various forces like hydrogen bonding, van der Waals forces, and electrostatic interactions. openaccessjournals.comopenaccessjournals.com

For this compound, computational modeling and molecular docking could be used to:

Predict the binding modes and affinities of this compound to potential protein targets identified through target engagement studies or suggested by the mechanisms of related compounds. plos.orgfrontiersin.orgnih.govresearchgate.net

Investigate how structural modifications to this compound might affect its binding to these targets, providing a theoretical basis for the observed changes in mechanistic potency from SAR studies. plos.orgfrontiersin.orgnih.gov

Identify key amino acid residues in the binding site that interact with specific pharmacophoric features of this compound. openaccessjournals.comopenaccessjournals.com

While specific molecular docking studies on this compound were not found in the initial search, studies on other steroidal compounds and saponins have utilized these techniques to predict binding to targets like HER2 receptor and tubulin. researchgate.net Applying similar computational approaches to this compound and its analogs could provide valuable insights into their molecular interactions and support the experimental mechanistic and SAR investigations. Data from such studies would typically include predicted binding affinities (e.g., docking scores) and visualizations of the predicted binding poses, highlighting the interactions between the ligand and the receptor.

Data Tables

To illustrate the impact of structural modifications on mechanistic potency, a hypothetical data table based on comparative studies of this compound and its analogs could be presented as follows:

| Compound | Structural Modification | Biological Activity (e.g., % Apoptosis) | Mechanistic Endpoint 1 (e.g., IC50 for Enzyme X) | Mechanistic Endpoint 2 (e.g., Cytokine Y Inhibition) |

| This compound | None | Data from studies | Data from studies | Data from studies |

| Analog A | Modification 1 | Data from studies | Data from studies | Data from studies |

| Analog B | Modification 2 | Data from studies | Data from studies | Data from studies |

Note: This is a hypothetical table structure. Actual data would be populated from specific research findings on this compound and its analogs if available.

Similarly, a table summarizing the results of computational modeling and molecular docking could show predicted binding affinities to a specific target:

| Compound | Predicted Target | Docking Score (e.g., kJ/mol) | Key Interacting Residues |

| This compound | Target Protein Z | Predicted value | List of residues |

| Analog A | Target Protein Z | Predicted value | List of residues |

| Analog B | Target Protein Z | Predicted value | List of residues |

Note: This is a hypothetical table structure. Actual data would be populated from specific computational modeling studies on this compound and its analogs if available.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | Not readily available in search results focused on biological activity; structural information suggests it is a spirostanol. Further specific search needed for CID. |

| Diosgenin | 99474 nih.gov |

| Dioscin | 119245 nih.gov |

| Yamogenin | Not explicitly provided in search results, but mentioned as a stereoisomer of diosgenin. researchgate.net |

The information presented here is based on the available search results, which provide a broader context from related compounds like diosgenin and the general principles of pre-clinical mechanistic and SAR studies. Detailed, specific data solely focused on this compound's target engagement and comprehensive SAR for its biological mechanisms would require dedicated experimental and computational investigations.##

Pre-clinical research into the biological activities of chemical compounds is a fundamental stage in the drug discovery and development pipeline. It aims to unravel the intricate ways in which a compound interacts with biological systems at the molecular and cellular levels before any human trials commence. lidebiotech.comangelinipharma.com These investigations are critical for establishing a compound's potential efficacy, understanding its mechanism of action, and identifying potential targets. lidebiotech.comangelinipharma.com While extensive specific pre-clinical mechanistic studies focusing solely on this compound were not the primary output of the initial searches, insights can be drawn by considering its classification as a steroidal sapogenin and examining the wealth of research available on structurally related compounds, particularly diosgenin. Diosgenin, a well-characterized steroid sapogenin structurally similar to this compound (with this compound being a 5β-spirostan-3β-ol and diosgenin a spirost-5-en-3β-ol), has demonstrated a broad spectrum of pharmacological activities in pre-clinical settings. nih.gov These activities are mediated through diverse mechanisms, including the induction of apoptosis, suppression of malignant transformation, reduction of oxidative stress, prevention of inflammatory events, promotion of cellular differentiation and proliferation, and modulation of the T-cell immune response. nih.gov Diosgenin is known to interfere with cell death pathways and their regulators, counteract tumor metastasis by influencing epithelial-mesenchymal transition and the actin cytoskeleton, and inhibit angiogenesis. nih.gov Furthermore, it enhances antioxidant status, inhibits lipid peroxidation, and exerts anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines, enzymes, and adhesion molecules. nih.gov The compound also impacts cellular growth and differentiation, partly through interactions with the estrogen receptor (ER) cascade and the transcriptional factor PPARγ. nih.gov Given the structural similarities, it is plausible that this compound may share some of these mechanistic pathways, although dedicated studies are required for confirmation.

Target Engagement Studies in Relevant Biological Systems

Target engagement studies are indispensable in pre-clinical research to experimentally verify that a compound physically interacts with its hypothesized biological target within a relevant biological environment, such as cells, tissues, or even in vivo models. nih.govfrontiersin.org These studies provide crucial evidence that a compound reaches its target and binds to it, which is a prerequisite for exerting its downstream biological effects. nih.govnuvisan.combiorxiv.orgpelagobio.com Techniques like the Cellular Thermal Shift Assay (CETSA) are valuable tools for assessing target engagement in complex biological matrices like intact cells or cell lysates, offering a more physiologically relevant context compared to in vitro binding assays. frontiersin.orgpelagobio.com

Specific published data detailing this compound's direct target engagement in biological systems were not prominently found in the initial search results. However, based on the reported mechanisms of action for related steroidal sapogenins like diosgenin, potential biological targets for this compound could encompass a range of proteins involved in key cellular processes. These may include components of apoptotic signaling cascades, cell cycle regulatory proteins, enzymes involved in inflammatory pathways, antioxidant defense systems, and potentially nuclear receptors such as ER and PPARγ. nih.gov To confirm the targets of this compound, experimental target engagement studies would be necessary. These could involve various biochemical, biophysical, and cellular techniques to directly demonstrate the binding or interaction of this compound with specific proteins in relevant cell lines or primary cells. For instance, pull-down assays, surface plasmon resonance (SPR), or cellular thermal shift assays could be employed to investigate this compound's interaction with putative targets identified based on its observed biological activities or structural similarity to compounds with known targets.

Structure-Activity Relationship (SAR) Studies for Biological Mechanisms

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and drug discovery, aiming to establish how variations in the chemical structure of a molecule influence its biological activity. wm.educollaborativedrug.comwikipedia.orgresearchgate.netnih.gov By systematically modifying the structure of a lead compound and evaluating the impact on its biological effects, researchers can identify the key functional groups and structural features responsible for the observed activity. collaborativedrug.comwikipedia.orgnih.gov This understanding is vital for rational compound design and optimization to improve potency, selectivity, and reduce off-target effects. collaborativedrug.comwikipedia.orgnih.gov SAR studies can also provide insights into the likely binding mode of a compound to its target and inform the design of more potent and specific analogs. wikipedia.orgarxiv.org

For this compound, conducting comprehensive SAR studies would involve synthesizing or acquiring a series of this compound analogs with specific structural alterations. These analogs would then be tested in the same biological assays used to characterize this compound's activities. By comparing the activity profiles of the analogs to that of this compound, researchers can delineate the structural requirements for its biological effects.

Elucidation of Critical Pharmacophoric Features

The elucidation of critical pharmacophoric features involves identifying the essential molecular characteristics (e.g., hydrogen bond donors/acceptors, hydrophobic regions, charged centers) and their spatial arrangement that are necessary for a molecule to bind to its biological target and trigger a specific response. arxiv.orgnih.govnih.gov Defining the pharmacophore provides a template for designing new molecules with improved activity. arxiv.orgnih.gov

Advanced Analytical Methodologies for Diotigenin Quantification and Purity Assessment

Chromatographic Quantification Techniques

Chromatography is the cornerstone of Diotigenin quantification, providing robust and reliable methods for its separation from complex matrices. Techniques such as High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are widely employed for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the precise quantification of this compound. The development of a robust HPLC method involves the systematic optimization of several key parameters to achieve optimal separation and detection. The process begins with selecting an appropriate stationary phase, typically a reversed-phase column like a C18, which is effective for separating non-polar compounds like this compound. researchgate.net The mobile phase composition, a mixture of solvents such as acetonitrile and water, is then fine-tuned to achieve the desired retention time and peak resolution. researchgate.net Other critical parameters include the flow rate, injection volume, and column temperature. phcogres.com Detection is commonly performed using a UV detector at a specific wavelength where this compound exhibits maximum absorbance, such as 203 nm or 232 nm. researchgate.netphcogres.com

Once developed, the method must be rigorously validated according to International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. phcogres.comijcpa.in Validation encompasses several key performance characteristics:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: Establishing a proportional relationship between the concentration of this compound and the instrumental response over a defined range. researchgate.net For instance, a linear range of 2-10 μg/mL with a correlation coefficient (r²) of 0.997 has been reported. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. phcogres.com Reported values for this compound include an LOD of 0.753 µg/mL and an LOQ of 2.341 µg/mL. phcogres.com

Precision: Assessed at intra-day and inter-day levels to determine the method's repeatability and intermediate precision.

Accuracy: Often determined through recovery studies, with reported recovery for this compound being around 91.90%. phcogres.com

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters. researchgate.net

| Parameter | Study 1 phcogres.com | Study 2 researchgate.net |

|---|---|---|

| Column | Welchrom C18 (5 µm) | RP C18 ODS Hypersil (150 x 4.6 mm, 5μm) |

| Mobile Phase | Acetonitrile and Water | Acetonitrile: Water (90:10 v/v) |

| Flow Rate | 0.5 mL/min | 1.0 mL/min |

| Detection Wavelength | 232 nm | 203 nm |

| Retention Time | 7.086 min | 10.5 min |

| Linearity Range | 2-10 ppm | 2-10 μg/ml |

| LOD | 0.753 µg/mL | Not Reported |

| LOQ | 2.341 µg/mL | Not Reported |

High-Performance Thin-Layer Chromatography (HPTLC) offers a versatile and high-throughput alternative for the analysis of this compound. researchgate.net This technique is particularly useful for screening multiple samples simultaneously and can be used for both semiquantitative and fully quantitative assessments. srce.hr The method involves spotting the sample on a pre-coated HPTLC plate (e.g., Silica gel 60 F254), which is then developed in a chamber containing an optimized mobile phase. srce.hrnih.gov A mixture of n-heptane and ethyl acetate (7:3, V/V) has been shown to provide good separation of this compound, resulting in a compact spot with a specific retention factor (Rf) value, such as 0.47. srce.hr

After development, the plate is dried, and the separated spots are visualized. This can be achieved under UV light or by spraying with a specific derivatizing agent, like a modified anisaldehyde reagent, which imparts color to the this compound spot, enhancing detection. srce.hr Densitometric analysis is then performed using a TLC scanner to measure the absorbance or fluorescence of the spot. mdpi.com The peak area is directly proportional to the concentration of the analyte in the spot. nih.gov

Validation of the HPTLC method is also performed as per ICH guidelines, assessing parameters like linearity, precision, accuracy, and robustness to ensure reliable quantification. nih.govmdpi.com The method has been successfully applied for the determination of this compound in various plant extracts. srce.hr

| Parameter | Description |

|---|---|

| Stationary Phase | HPTLC Si60F254 plates srce.hr |

| Mobile Phase | n-heptane/ethyl acetate (7:3, V/V) srce.hr |

| Visualization Reagent | Modified anisaldehyde reagent srce.hr |

| Detection | Densitometric scanning at 426 and 590 nm after derivatization srce.hr |

| Rf Value | 0.47 srce.hr |

| Linearity Range | 25 to 900 ng/µL srce.hr |

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in resolution, speed, and sensitivity. sci-hub.box This technology utilizes columns packed with smaller particles (typically sub-2 µm), which requires a specialized liquid handling system capable of operating at much higher pressures. The primary advantage of UHPLC in the analysis of this compound, especially within complex matrices like plant extracts, is its ability to produce narrower peaks. sci-hub.box This leads to better separation of this compound from closely related compounds and matrix interferences, a concept known as enhanced chromatographic resolution. sci-hub.boxresearchgate.net

The increased resolution allows for more accurate quantification and can reveal the presence of impurities that might co-elute with the main peak in a standard HPLC analysis. Furthermore, the use of smaller particles allows for faster analysis times without sacrificing separation efficiency. sci-hub.box A run that might take 10 minutes on an HPLC system could potentially be completed in a fraction of that time on a UHPLC system, significantly increasing sample throughput. The sharper, more concentrated peaks also lead to greater peak heights and an improved signal-to-noise ratio, thereby enhancing method sensitivity. sci-hub.box

Hyphenated Techniques for Comprehensive Analysis

For a more comprehensive analysis beyond simple quantification, chromatographic systems are often coupled with mass spectrometers. These "hyphenated" techniques provide a wealth of structural information, making them invaluable for metabolite identification, purity profiling, and the analysis of degradation products.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the analysis of this compound and its metabolites. researchgate.netrsc.org The coupling of LC with MS combines the separation power of chromatography with the high sensitivity and specificity of mass analysis. nih.gov This is essential for metabolite profiling in complex biological samples, where analytes are often present at very low concentrations. nih.gov

In LC-MS analysis, after chromatographic separation, the eluent is introduced into an ion source, typically an Electrospray Ionization (ESI) source, which generates charged molecules of the analytes. mdpi.com These ions are then guided into a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap), which separates them based on their mass-to-charge ratio (m/z). nih.gov This provides the molecular weight of the compound.

LC-MS/MS adds another layer of specificity. A specific precursor ion (e.g., the molecular ion of this compound) is selected in the first mass analyzer and then fragmented through collision-induced dissociation (CID). nih.gov The resulting product ions are analyzed in a second mass analyzer, creating a characteristic fragmentation pattern or "fingerprint." nih.gov This fragmentation data is crucial for the unambiguous structural identification of this compound and its metabolites, distinguishing it from isomers and other related compounds. nih.gov High-resolution mass spectrometry (HRMS) systems, such as QTOF or Orbitrap, provide highly accurate mass measurements, further aiding in the determination of elemental compositions. mdpi.comnih.gov

| Technique | Analyzer Type | Application | Key Advantages |

|---|---|---|---|

| LC-MS | Single Quadrupole, TOF, Orbitrap | Quantification, Molecular Weight Determination | High sensitivity, provides molecular formula with HRMS nih.govmdpi.com |

| LC-MS/MS | Triple Quadrupole (QqQ), QTOF, Ion Trap | Structural Elucidation, Metabolite Identification, Trace Quantification | High specificity, provides structural fingerprint, reduces matrix interference nih.govnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the analysis of volatile and semi-volatile compounds. chromatographytoday.com While this compound itself is a non-volatile steroidal sapogenin, GC-MS is highly relevant for assessing its purity by identifying volatile impurities from the manufacturing process or for studying its degradation profile. Thermal or chemical degradation of this compound could produce smaller, more volatile products that are amenable to GC analysis.

The GC-MS technique separates compounds in a gaseous mobile phase based on their boiling points and interaction with a stationary phase within a capillary column. nih.gov After separation, the compounds enter the mass spectrometer for detection and identification. The high separation efficiency of capillary GC columns combined with the sensitivity of MS detection allows for the identification and quantification of trace-level volatile components. nih.gov For non-volatile compounds, a derivatization step, such as silylation, can be employed to increase their volatility, making them suitable for GC-MS analysis. nih.gov This technique is instrumental in creating a complete purity profile of a this compound sample, complementing the information provided by LC-based methods. maxapress.com

Spectroscopic Quantification Methods (e.g., UV-Vis Spectroscopy)

No published data is available for the spectroscopic quantification of this compound.

Development and Validation of Analytical Protocols for Research Applications

No validated analytical protocols for this compound have been found in the scientific literature.

Future Research Directions and Potential Academic Applications of Diotigenin

Discovery of Novel Diotigenin Analogues from Unexplored Natural Sources

The Dioscorea genus, a known source of steroidal sapogenins like diosgenin (B1670711), also contains this compound guidetopharmacology.orgciteab.comfishersci.sewikipedia.org. Given the vast biodiversity within this genus and the relatively limited phytochemical investigation of many Dioscorea species, there is substantial potential for the discovery of novel this compound analogues from unexplored natural sources. Research into the aerial parts and tubers of lesser-studied Dioscorea varieties could reveal structurally diverse this compound derivatives with potentially varied biological activities. citeab.com Such explorations could involve targeted collection, extraction, and advanced spectroscopic techniques for the isolation and characterization of these new compounds.

Unveiling Additional Biosynthetic Enzymes and Regulatory Mechanisms

The biosynthesis of steroidal sapogenins, including diosgenin which is structurally related to this compound, involves complex enzymatic pathways. While some enzymes like cytochrome P450 monooxygenases (CYP450s) and uridine (B1682114) diphosphate (B83284) (UDP)-dependent glycosyltransferases (UGTs) are known to play roles in sterol biosynthesis and modification, the specific downstream synthesis pathways and the key enzymes catalyzing the formation of diosgenin, and by extension, this compound, are not yet fully characterized. Future research should focus on employing advanced molecular biology and biochemistry techniques to identify the full complement of enzymes involved in this compound biosynthesis in Dioscorea species. Understanding the regulatory mechanisms controlling the expression and activity of these enzymes could pave the way for metabolic engineering approaches to enhance this compound production.

Rational Design and Synthesis of this compound-Inspired Molecules with Enhanced Biological Activity

The spirostan (B1235563) framework of this compound provides a promising scaffold for the rational design and synthesis of novel molecules with potentially enhanced or altered biological activities. By understanding the structure-activity relationships of this compound and its naturally occurring analogues, chemists can design and synthesize modified structures. This could involve altering the functional groups, the stereochemistry, or the core steroid skeleton to improve properties such as potency, selectivity, or pharmacokinetic characteristics. Computational approaches, such as molecular docking and dynamics simulations, can aid in the rational design process by predicting the binding affinity and interactions of designed molecules with potential biological targets.

Utilization of this compound as a Chemical Probe for Fundamental Biological Research

Chemical probes are valuable small-molecule tools used to selectively modulate the function of specific proteins and investigate their roles in biological processes. While not extensively explored as such, this compound and its derivatives hold potential for development as chemical probes. By synthesizing tagged or modified versions of this compound, researchers could utilize them to identify and validate its direct protein targets within cells or organisms. This would provide crucial insights into the molecular mechanisms underlying any observed biological effects of this compound and help to decipher complex biological pathways. The use of deuteriated this compound derivatives in NMR studies exemplifies its potential as a research tool.

Exploration of this compound as a Lead Compound for Pharmaceutical Development (emphasizing early-stage, pre-clinical research pipeline)

Natural products frequently serve as starting points for the discovery of new drugs. This compound, with its presence in plants used in traditional medicine and its structural similarity to other biologically active steroids, represents a potential lead compound for pharmaceutical development. Early-stage, pre-clinical research could focus on screening this compound for a range of biological activities using in vitro and in vivo models relevant to various diseases. This would involve assessing its interactions with potential drug targets and evaluating its preliminary efficacy and safety profiles in laboratory settings. The goal at this stage is to determine if this compound possesses sufficient promise to warrant further investigation and optimization as a potential drug candidate.

Advancements in Sustainable Production Methods for this compound

As the demand for natural products and their derivatives grows, developing sustainable production methods becomes increasingly important. For this compound, this could involve optimizing its extraction from Dioscorea species through environmentally friendly techniques, such as using green solvents or developing more efficient extraction processes to minimize waste. Furthermore, advancements in plant biotechnology could lead to the development of Dioscorea varieties with higher this compound content or the establishment of in vitro plant cell cultures for controlled and sustainable production. Exploring alternative synthesis or semi-synthesis routes with reduced environmental impact is another crucial aspect of sustainable production.

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for characterizing Diotigenin’s purity and structural integrity in academic research?

- Methodological Answer :

- Chromatography : High-performance liquid chromatography (HPLC) with a reverse-phase C18 column and UV detection (λ = 254 nm) is recommended for assessing purity. Retention time comparison with reference standards is critical .

- Spectroscopy : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) and high-resolution mass spectrometry (HRMS) should be employed to confirm structural integrity. Ensure full assignment of proton and carbon signals, including stereochemical analysis via NOESY or ROESY experiments .

- Quantitative Analysis : Use triplicate measurements and include validation parameters (e.g., LOD, LOQ, linearity) per ICH guidelines .

Q. How should researchers design initial bioactivity assays for this compound to ensure reproducibility?

- Methodological Answer :

- In Vitro Models : Select cell lines or enzymatic targets based on prior mechanistic hypotheses (e.g., kinase inhibition assays if this compound is suspected to target signaling pathways). Include positive controls (e.g., staurosporine for kinase assays) and vehicle controls .

- Dose-Response Curves : Use at least five concentrations (e.g., 0.1–100 µM) in triplicate. Calculate IC₅₀/EC₅₀ values with nonlinear regression models (e.g., GraphPad Prism) .

- Data Reporting : Adhere to MIAME or ARRIVE guidelines for omics or in vivo studies, respectively. Provide raw data in supplementary materials .

Q. What literature search strategies are effective for compiling existing data on this compound?

- Methodological Answer :